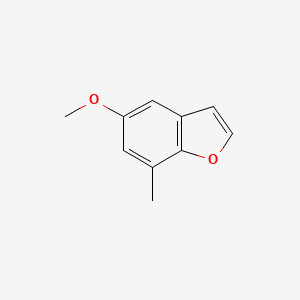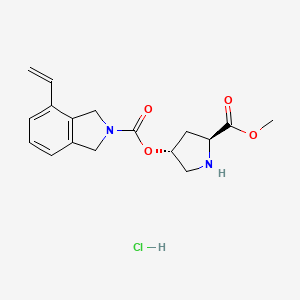![molecular formula C13H18O2 B8467607 [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene typically involves the reaction of cyclobutanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
cis-3-Benzyloxymethylcyclobutanol: This compound is structurally similar but lacks the methyl ether group.
trans-3-Benzyloxymethylcyclobutanol: The trans isomer has a different spatial arrangement of atoms, leading to distinct chemical properties.
3-Benzyloxymethylcyclobutanol: This compound lacks the cis configuration, resulting in different reactivity and applications
Uniqueness
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and methyl ether group make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3-methoxycyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H18O2/c1-14-13-7-12(8-13)10-15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
HGAXGYZPDLPLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-1H-indol-3-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B8467526.png)



![2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8467584.png)
![4-[4-(Benzyloxy)phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B8467588.png)



![3-[(3-Cyano-phenylcarbamoyl)-methoxy]-benzoic acid methyl ester](/img/structure/B8467622.png)

![4-Chloro-5-isopropyl-thieno[2,3-D]pyrimidine](/img/structure/B8467640.png)
![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)

